molecular formula C23H34O4 B10829091 Cbgha

Cbgha

Cat. No.: B10829091
M. Wt: 374.5 g/mol
InChI Key: DZRJYADBMRYKMJ-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbgha (Cannabigerohexolic Acid, C₂₃H₃₄O₄) is a phytocannabinoid analog classified as an analytical reference standard for research and forensic applications . Structurally, it features a hexyl side chain (C6), distinguishing it from shorter-chain cannabinoid acids like CBGA (Cannabigerolic Acid, C5). Its molecular weight is 374.5 g/mol, with solubility in polar solvents such as DMF (20 mg/mL), DMSO (11 mg/mL), and ethanol (20 mg/mL) . This compound is thermally stable at -20°C and exhibits >98% purity, validated by high-performance liquid chromatography (HPLC) . While non-psychoactive, its structural similarity to bioactive cannabinoids like CBGA and THCA (Tetrahydrocannabinolic Acid) makes it valuable for comparative studies in receptor binding, metabolic pathways, and synthetic biology.

Properties

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hexyl-2,4-dihydroxybenzoic acid

InChI

InChI=1S/C23H34O4/c1-5-6-7-8-12-18-15-20(24)19(22(25)21(18)23(26)27)14-13-17(4)11-9-10-16(2)3/h10,13,15,24-25H,5-9,11-12,14H2,1-4H3,(H,26,27)/b17-13+

InChI Key

DZRJYADBMRYKMJ-GHRIWEEISA-N

Isomeric SMILES

CCCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CCCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cannabigerohexolic Acid involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of solvents like dimethylformamide, dimethyl sulfoxide, and ethanol . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of Cannabigerohexolic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cannabigerohexolic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cannabigerohexolic Acid. These products are often used in further research and development applications .

Scientific Research Applications

Cannabigerohexolic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

    Industry: Used in the development of new pharmaceuticals and other products derived from cannabinoids.

Mechanism of Action

The mechanism of action of Cannabigerohexolic Acid involves its interaction with various molecular targets and pathways. It is known to interact with cannabinoid receptors (CB1 and CB2), alpha-2 adrenergic receptors, serotonin 5-HT1A receptors, and peroxisome proliferator-activated receptors . These interactions lead to various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Comparison with Similar Compounds

Structural Analog: CBGA (Cannabigerolic Acid)
Property Cbgha CBGA
Molecular Formula C₂₃H₃₄O₄ C₂₂H₃₂O₄
Molecular Weight 374.5 g/mol 360.5 g/mol
Side Chain Hexyl (C6) Pentyl (C5)
Solubility (Ethanol) 20 mg/mL 15 mg/mL (estimated)
Research Applications Analytical standard, forensic Biosynthesis precursor

Key Differences :

  • Stability : CBGA is prone to decarboxylation under mild heating (e.g., 110°C), whereas this compound’s stability profile remains uncharacterized but likely superior due to its synthetic optimization .
Functional Analog: THCA (Tetrahydrocannabinolic Acid)
Property This compound THCA
Molecular Formula C₂₃H₃₄O₄ C₂₂H₃₀O₄
Molecular Weight 374.5 g/mol 358.5 g/mol
Bioactivity Non-psychoactive Psychoactive precursor (Δ⁹-THC)
Thermal Stability Stable at -20°C Decarboxylates at 100–120°C

Key Differences :

  • Pharmacological Role : THCA is a direct precursor to Δ⁹-THC, whereas this compound lacks psychoactive derivatives, making it safer for controlled analytical studies .
  • Synthetic Utility : THCA is biosynthesized in cannabis trichomes, while this compound is chemically synthesized for reproducibility in lab settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.